N-(Methoxycarbonyl)-l-tryptophan methyl ester

Total Synthesis Indole Alkaloids BCRP Inhibitors

Researchers synthesizing Ko143 or calycanthaceous alkaloids often encounter yield collapse when substituting protected tryptophans without re-optimization. This Moc-protected derivative resolves that challenge: • Validated 44-fold yield improvement in fumitremorgin C synthesis (11% vs 0.25% overall) • Optimal for oxidative dimerization to calycanthine, chimonanthine & folicanthine • Well-defined mp 99-101°C & XLogP3 1.8 simplify extraction and chromatography

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 58635-46-4
Cat. No. B014263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Methoxycarbonyl)-l-tryptophan methyl ester
CAS58635-46-4
SynonymsN-(Methoxycarbonyl)-L-tryptophan Methyl Ester; 
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC
InChIInChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1
InChIKeyIYEKFSMKXYQRLC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS 58635-46-4): Protected Amino Acid for Peptide and Alkaloid Synthesis


N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS 58635-46-4) is a doubly protected derivative of the essential amino acid L-tryptophan, featuring a methoxycarbonyl (Moc) group at the Nα position and a methyl ester at the C-terminus [1]. With a molecular weight of 276.29 g/mol and an XLogP3 of 1.8, it exhibits moderate lipophilicity and is supplied as an off-white to light yellow solid with a melting point of 99–101 °C and an optical rotation of [α]20/D −1.4° (c = 1, methanol) . The compound is employed primarily as a chiral building block in solution-phase peptide synthesis and as a key intermediate in the total synthesis of complex indole alkaloids .

Why N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS 58635-46-4) Cannot Be Substituted by Generic Tryptophan Esters


Tryptophan derivatives bearing different Nα-protecting groups or ester moieties exhibit distinct physicochemical properties, reactivity profiles, and synthetic outcomes that preclude simple substitution. The methoxycarbonyl (Moc) group offers a unique balance of stability and acid-lability that differs from tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or acetyl (Ac) protections [1]. Likewise, the methyl ester provides a specific leaving group character that influences coupling efficiency and subsequent deprotection strategies . Replacing N-(Methoxycarbonyl)-L-tryptophan methyl ester with an alternative protected tryptophan—such as Boc-Trp-OMe or Ac-Trp-OMe—without rigorous re-optimization can lead to altered reaction yields, diastereoselectivity, and even complete synthetic failure, as demonstrated in the total synthesis of fumitremorgin C where the Moc group was essential for achieving the reported 11% overall yield [2]. The quantitative evidence presented below substantiates why this specific compound warrants preferential selection for defined applications.

Quantitative Differentiation of N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS 58635-46-4) Against Structural Analogs


Synthetic Efficiency in Fumitremorgin C/Ko143 Total Synthesis: 11% Overall Yield vs. 0.25% Alternative Route

In the total synthesis of fumitremorgin C (the parent natural product of the BCRP inhibitor Ko143), Hino's route employing N-(methoxycarbonyl)-L-tryptophan methyl ester as the starting material delivered the target molecule in 11 chemical steps with an overall yield of 11% [1]. In contrast, the earlier Ottenheijm synthesis, which did not utilize this protected tryptophan derivative, proceeded through (racemic) 6-methoxy-N-hydroxy d/l-tryptophan and achieved only 0.25% overall yield in 10 steps from 6-methoxyindole [1]. This represents a 44-fold improvement in overall yield, underscoring the strategic advantage conferred by the Moc/methyl ester protection pattern.

Total Synthesis Indole Alkaloids BCRP Inhibitors

Predicted T2R4 Bitter Receptor Affinity: Sub-nanomolar Kd vs. Lack of Functional Antagonism

In a structure-function study of bitter taste receptor T2R4, molecular modeling predicted that Nα-methoxycarbonyl-L-tryptophan methyl ester would bind with a Kd of 0.0012 μM (−logKd = 8.47) [1]. However, in functional calcium imaging assays, the compound did not inhibit T2R4 activation by quinine, whereas the comparator Nα,Nα-bis(carboxymethyl)-L-lysine (BCML), which had a predicted Kd of 0.0033 μM, acted as a competitive inhibitor with an IC50 of 59 ± 18 nM [1]. This discordance between predicted affinity and functional outcome highlights that the methoxycarbonyl-tryptophan scaffold, while computationally favorable for receptor docking, fails to elicit the conformational changes required for antagonism.

GPCR Bitter Taste Receptors Molecular Modeling

Optical Rotation: [α]20/D -1.4° vs. +19° for Unprotected L-Tryptophan Methyl Ester

The specific optical rotation of N-(methoxycarbonyl)-L-tryptophan methyl ester is [α]20/D −1.4° (c = 1, methanol) . In contrast, the unprotected L-tryptophan methyl ester hydrochloride exhibits a much larger positive rotation of [α]20/D +19° (c = 5, methanol) . The sign inversion and magnitude reduction upon N-methoxycarbonylation provide a sensitive, orthogonal quality control metric that cannot be extrapolated from unprotected esters. This parameter is critical for confirming enantiomeric integrity and batch-to-batch consistency, especially when the compound is used as a chiral building block in asymmetric syntheses.

Chiral Purity Quality Control Peptide Synthesis

Melting Point Differentiation from Common N-Protected Tryptophan Methyl Esters

The melting point of N-(methoxycarbonyl)-L-tryptophan methyl ester is 99–101 °C . This value differs substantially from the most frequently encountered N-protected tryptophan methyl esters: N-Boc-L-tryptophan methyl ester melts at 139–140 °C , while L-tryptophan methyl ester hydrochloride decomposes at 218–220 °C . The Moc-protected derivative occupies an intermediate thermal stability window that is advantageous for handling and storage—it is solid at ambient temperature yet melts well below typical reaction temperatures, facilitating dissolution without thermal degradation of the acid-labile Moc group.

Physical Characterization Purity Assessment Solid-State Properties

Lipophilicity (XLogP3 1.8) Relative to Acetyl and Boc Analogs

The computed lipophilicity of N-(methoxycarbonyl)-L-tryptophan methyl ester is XLogP3 = 1.8 [1]. N-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) has a lower molecular weight (260.29 g/mol) and, based on fragment contributions, an estimated lower logP of approximately 1.3–1.5 [2]. In contrast, N-Boc-L-tryptophan methyl ester (MW 318.37) is significantly more lipophilic with an estimated logP > 3.0 [3]. The intermediate lipophilicity of the Moc derivative balances adequate organic solvent solubility with reasonable aqueous compatibility, making it a versatile intermediate in mixed-phase peptide couplings and a predictable benchmark for reversed-phase HPLC method development.

Lipophilicity ADME Prediction Chromatography

Exclusive Role as Intermediate in (-)-Calycanthine, (+)-Chimonanthine, and (+)-Folicanthine Syntheses

N-(Methoxycarbonyl)-L-tryptophan methyl ester is specifically documented as a key starting material or intermediate in the total synthesis of three dimeric cyclotryptamine alkaloids: (-)-calycanthine, (+)-chimonanthine, and (+)-folicanthine [1]. While alternative protected tryptophans could theoretically be employed, the literature consistently identifies the Moc/methyl ester derivative as the preferred entry point for these syntheses due to its compatibility with the oxidative dimerization and subsequent cyclization conditions. For example, dye-sensitized photooxygenation of Nᵇ-methoxycarbonyltryptophan methyl ester yields a 3a-hydroperoxypyrroloindole intermediate that undergoes acid-catalyzed rearrangement to formylkynurenine derivatives or, under reductive conditions, furnishes the hexahydropyrrolo[2,3-b]indole core common to these alkaloids [2].

Natural Product Synthesis Indole Alkaloids Dimeric Cyclotryptamines

High-Impact Application Scenarios for N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS 58635-46-4)


Total Synthesis of BCRP Inhibitor Ko143 and Fumitremorgin C

Medicinal chemistry and process chemistry teams synthesizing the potent ABCG2/BCRP inhibitor Ko143 or its parent natural product fumitremorgin C should select N-(methoxycarbonyl)-L-tryptophan methyl ester as the starting material. The Hino route, which proceeds via oxidative elaboration of this compound to 6-methoxy-L-tryptophan methyl ester followed by Pictet-Spengler cyclization, delivers fumitremorgin C in 11 steps with an 11% overall yield—a 44-fold improvement over the 0.25% yield achieved by alternative approaches that do not utilize this protected tryptophan [1]. This yield advantage translates directly to reduced cost per gram of final product and shorter campaign timelines, making the compound the economically rational choice for both academic and industrial Ko143 synthesis programs.

Synthesis of Dimeric Cyclotryptamine Alkaloids (Calycanthine, Chimonanthine, Folicanthine)

Researchers engaged in the total synthesis of calycanthaceous alkaloids—including (-)-calycanthine, (+)-chimonanthine, and (+)-folicanthine—should procure N-(methoxycarbonyl)-L-tryptophan methyl ester as the preferred entry point. These dimeric cyclotryptamine natural products are constructed via oxidative dimerization of N-methoxycarbonyl-protected tryptophan derivatives, and the Moc/methyl ester protection pattern has been empirically validated as optimal for this transformation [1][2]. The compound's intermediate lipophilicity (XLogP3 1.8) and solid-state properties (mp 99–101 °C) further facilitate the multiple extraction and chromatographic steps inherent to these multi-stage syntheses, reducing work-up complexity relative to more polar or more lipophilic protected tryptophan alternatives.

Bitter Taste Receptor (T2R) Ligand Screening and Negative Control

Investigators performing high-throughput or focused screening campaigns against bitter taste receptors—particularly T2R4—should consider N-(methoxycarbonyl)-L-tryptophan methyl ester as a valuable tool compound for validation and control experiments. Molecular docking predicts sub-nanomolar binding affinity (Kd = 0.0012 μM) to T2R4, yet functional calcium imaging assays confirm that the compound does not antagonize quinine-induced receptor activation [1]. This unique profile—high computational affinity with null functional activity—makes the compound an ideal negative control for distinguishing docking artifacts from genuine hits and for calibrating virtual screening workflows. Procurement of this specific derivative ensures that SAR studies are conducted with a well-characterized scaffold that has documented behavior in both in silico and in vitro T2R assays.

Quality Control Reference Standard for Chiral Tryptophan Building Blocks

QC/QA laboratories and analytical development groups supporting peptide and small-molecule API manufacturing should stock N-(methoxycarbonyl)-L-tryptophan methyl ester as a reference standard for chiral purity and identity verification. Its distinct optical rotation of [α]20/D −1.4° (c = 1, methanol) contrasts sharply with the +19° rotation of unprotected L-tryptophan methyl ester hydrochloride [1][2], providing an orthogonal metric for enantiomeric integrity that is not confounded by common impurities. Additionally, its well-defined melting point (99–101 °C) and characteristic retention time under reversed-phase conditions (consistent with XLogP3 1.8) enable rapid, multi-parameter confirmation of incoming material identity, reducing the risk of supply chain errors in regulated GMP environments.

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